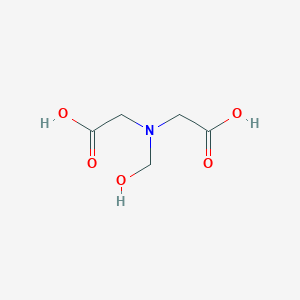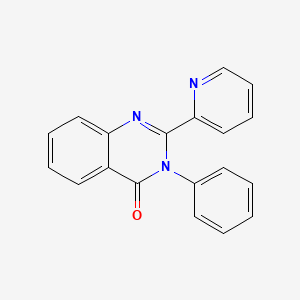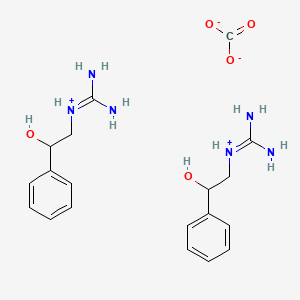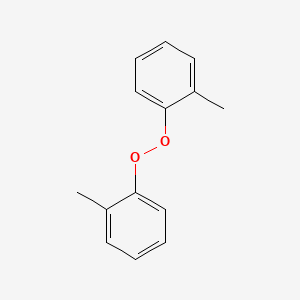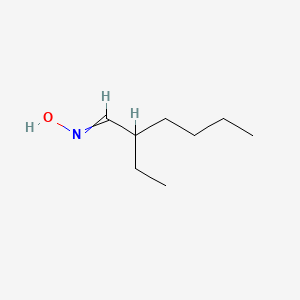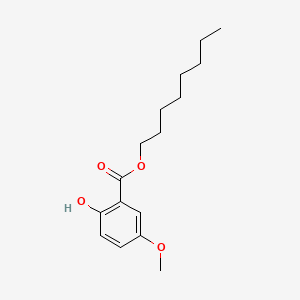
Octyl 2-hydroxy-5-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 2-hydroxy-5-methoxybenzoate: is an organic compound that belongs to the ester class of chemicals. It is derived from 2-hydroxy-5-methoxybenzoic acid and octanol. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-hydroxy-5-methoxybenzoate typically involves the esterification of 2-hydroxy-5-methoxybenzoic acid with octanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Hydroxy-5-methoxybenzoic acid+Octanol→Octyl 2-hydroxy-5-methoxybenzoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts like p-toluenesulfonic acid can also be employed to speed up the reaction. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octyl 2-hydroxy-5-methoxybenzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: 2-hydroxy-5-methoxybenzoic acid derivatives.
Reduction: Octyl 2-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various halogenated and nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Octyl 2-hydroxy-5-methoxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties and its ability to interact with biological membranes.
Medicine: It is explored for its potential use in drug formulations, particularly in topical applications due to its ability to penetrate the skin barrier.
Industry: In the cosmetic industry, this compound is used as a UV filter in sunscreens and other skincare products due to its ability to absorb UV radiation.
Mecanismo De Acción
The mechanism by which Octyl 2-hydroxy-5-methoxybenzoate exerts its effects involves its interaction with biological membranes and proteins. The ester group allows it to integrate into lipid bilayers, enhancing its ability to penetrate cells. Its antioxidant properties are attributed to the presence of the hydroxy and methoxy groups, which can scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
- Ethyl 2-hydroxy-5-methoxybenzoate
- Methyl 2-hydroxy-5-methoxybenzoate
- Butyl 2-hydroxy-5-methoxybenzoate
Comparison: Octyl 2-hydroxy-5-methoxybenzoate is unique due to its longer alkyl chain (octyl group), which enhances its lipophilicity and ability to integrate into lipid membranes. This property makes it more effective in applications requiring membrane penetration, such as in topical drug formulations and sunscreens. In contrast, shorter alkyl chain derivatives like ethyl and methyl esters may have higher solubility in water but lower membrane permeability.
Propiedades
Número CAS |
25485-92-1 |
|---|---|
Fórmula molecular |
C16H24O4 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
octyl 2-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C16H24O4/c1-3-4-5-6-7-8-11-20-16(18)14-12-13(19-2)9-10-15(14)17/h9-10,12,17H,3-8,11H2,1-2H3 |
Clave InChI |
IVWRXWGNNXFFOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1=C(C=CC(=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


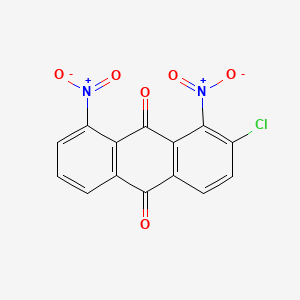
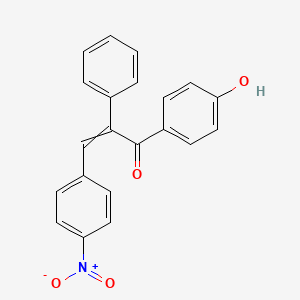

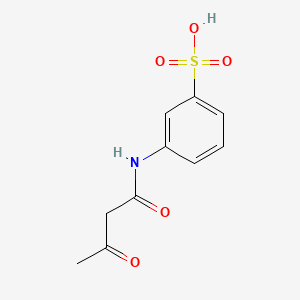
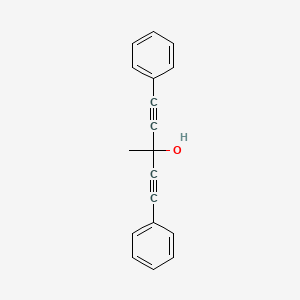
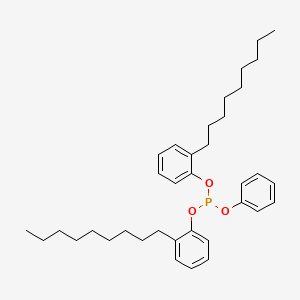

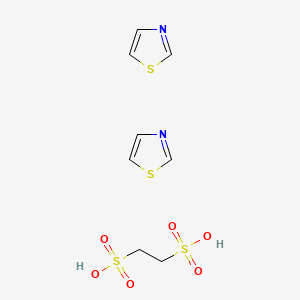
![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
